1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone
CAS No.: 2287247-81-6
Cat. No.: VC4250231
Molecular Formula: C11H11ClO
Molecular Weight: 194.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287247-81-6 |
|---|---|
| Molecular Formula | C11H11ClO |
| Molecular Weight | 194.66 |
| IUPAC Name | 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone |
| Standard InChI | InChI=1S/C11H11ClO/c1-7(13)9-6-10(9)8-4-2-3-5-11(8)12/h2-5,9-10H,6H2,1H3/t9-,10-/m0/s1 |
| Standard InChI Key | OYMIQOBSMFWIGN-UWVGGRQHSA-N |
| SMILES | CC(=O)C1CC1C2=CC=CC=C2Cl |
Introduction
1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone is a complex organic compound featuring a cyclopropyl ring, a 2-chlorophenyl group, and an ethanone moiety. Its molecular formula is not explicitly stated in the available literature, but it has a molecular weight of approximately 210.67 g/mol. The compound's stereochemistry, indicated by the (1R,2R) configuration, suggests the presence of chiral centers, which can significantly influence its biological activity and chemical reactivity.
Applications in Various Fields
1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone has diverse applications across several fields:
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Organic Synthesis: It serves as a precursor or intermediate in synthesizing organic molecules, particularly those with cyclopropyl groups.
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Materials Science: Derivatives of this compound could be used in developing new polymers or coatings with enhanced mechanical strength, thermal stability, or chemical resistance.
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Analytical Chemistry: It may be employed as a standard or reagent in chromatographic methods or spectroscopy to improve analytical accuracy and sensitivity.
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Biochemistry: The compound could act as a molecular probe to study enzyme-catalyzed reactions involving cyclopropyl groups.
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Environmental Science: Research might focus on its biodegradation pathways and environmental impact.
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Neuroscience: It could be studied for its effects on neurotransmitter systems, potentially modulating synaptic transmission.
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Chemical Engineering: Used in process optimization studies to improve synthesis efficiency.
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Medicinal Chemistry: Explored for drug design, particularly targeting central nervous system conditions.
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Toxicology: Assessed for its safety profile as a potential pharmaceutical agent.
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Agricultural Chemistry: Derivatives might be investigated as pesticides or growth regulators.
Biological Activity and Pharmacological Potential
1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone exhibits notable biological activity, particularly in pharmacological contexts. Its structural features enable interactions with various biological targets, making it a candidate for therapeutic applications. Ongoing research focuses on understanding its pharmacological profile and potential therapeutic uses.
| Biological Activity | Potential Application | Mechanism |
|---|---|---|
| Interaction with biological targets | Therapeutic applications | Binding to specific receptors or enzymes |
| Modulation of neurotransmitter systems | Treatment of CNS disorders | Altering neurotransmitter release or receptor activity |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone, differing primarily in the substituents on the phenyl ring. These variations affect reactivity and biological activity:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone | Contains a methoxy group instead of chlorine | Different electronic properties affecting reactivity |
| 1-[(1R,2R)-2-(4-hydroxyphenyl)cyclopropyl]ethanone | Hydroxy group replaces chlorine | Potentially different biological activity due to hydroxyl's polar nature |
| 1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]ethanone | Methyl group instead of chlorine | Alters steric hindrance and electronic effects |
Understanding these differences is crucial for designing new derivatives with tailored properties for specific applications.
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